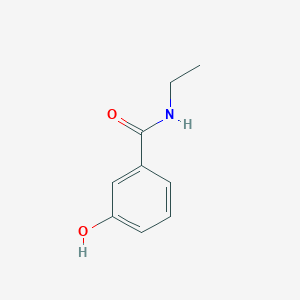

Diclonixin

Vue d'ensemble

Description

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac has been used for several decades, and it is one of the most commonly prescribed NSAIDs worldwide. Diclofenac is known to have a potent anti-inflammatory effect, which makes it an effective drug for the treatment of various inflammatory conditions.

Mécanisme D'action

Diclofenac exerts its anti-inflammatory effect by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are inflammatory mediators. Diclofenac inhibits the activity of both COX-1 and COX-2 enzymes, which results in a decrease in the production of prostaglandins.

Biochemical and Physiological Effects:

Diclofenac has several biochemical and physiological effects. Diclofenac has been shown to reduce inflammation, pain, and fever. Diclofenac has also been shown to reduce platelet aggregation, which may be beneficial in the prevention of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

Diclofenac has several advantages for lab experiments. Diclofenac is readily available and relatively inexpensive, which makes it a cost-effective drug for lab experiments. Diclofenac is also well-characterized, which makes it a reliable drug for lab experiments. However, diclofenac has some limitations for lab experiments. Diclofenac has a short half-life, which means that it may not be suitable for long-term experiments. Diclofenac also has a narrow therapeutic window, which means that it may be toxic at higher doses.

Orientations Futures

There are several future directions for diclofenac research. One future direction is the development of novel diclofenac formulations that have improved pharmacokinetic properties. Another future direction is the investigation of diclofenac's potential as a chemopreventive agent for cancer. Additionally, there is a need for further research into diclofenac's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, there is a need for further research into the safety and efficacy of diclofenac in different patient populations, such as pregnant women and children.

Méthodes De Synthèse

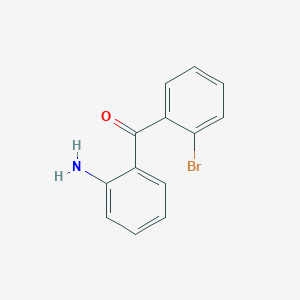

Diclofenac is synthesized through a multistep process that involves several chemical reactions. The synthesis of diclofenac involves the reaction of 2,6-dichloroaniline with 2-(2,6-dichlorophenyl)acetic acid in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to form the sodium salt of diclofenac.

Applications De Recherche Scientifique

Diclofenac has been extensively studied in scientific research, and its applications are widespread. Diclofenac has been shown to be effective in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been used in the treatment of acute pain, such as postoperative pain and menstrual pain.

Propriétés

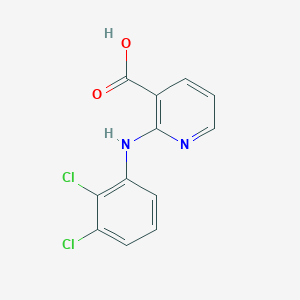

IUPAC Name |

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170293 | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17737-68-7 | |

| Record name | Diclonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)